![molecular formula C19H13ClFN3S B2473557 (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile CAS No. 683257-81-0](/img/structure/B2473557.png)
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13ClFN3S and its molecular weight is 369.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application of Complex Molecules
Complex molecules similar to "(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile" are often synthesized for specific applications, including the development of pharmaceuticals, materials science, and as intermediates in organic synthesis. For instance, compounds with intricate structures serve as key intermediates in the manufacture of non-steroidal anti-inflammatory drugs and analgesic materials, showcasing the value of such molecules in medicinal chemistry (Qiu et al., 2009).
Role in Food Science and Toxicology
Research on molecules with potentially reactive functional groups, similar to the acrylonitrile moiety in the queried compound, includes studies on their presence in foods and their toxicological impacts. For example, acrylamide, a compound known for its formation in high-carbohydrate, heat-treated foods, has been extensively studied for its neurotoxic, genotoxic, carcinogenic, and reproductive toxic properties (Keramat et al., 2011). This underscores the importance of understanding the biological and environmental interactions of synthetic compounds.
Pharmacological Applications
The synthesis and evaluation of novel molecules often target pharmacological applications, including the development of anticancer, anti-inflammatory, and antioxidant agents. For instance, research into benzofused thiazole derivatives has explored their potential as antioxidant and anti-inflammatory agents, indicating the broad applicability of complex synthetic molecules in drug development (Raut et al., 2020).
properties
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3S/c1-12-2-5-15(20)8-17(12)23-10-14(9-22)19-24-18(11-25-19)13-3-6-16(21)7-4-13/h2-8,10-11,23H,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPESLWMPPFYRGT-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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